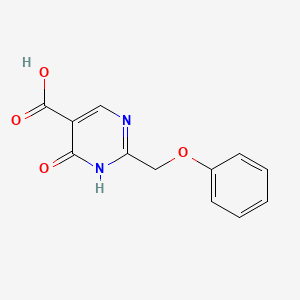

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid

CAS No.: 944889-52-5

Cat. No.: VC5740553

Molecular Formula: C12H10N2O4

Molecular Weight: 246.222

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944889-52-5 |

|---|---|

| Molecular Formula | C12H10N2O4 |

| Molecular Weight | 246.222 |

| IUPAC Name | 6-oxo-2-(phenoxymethyl)-1H-pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H10N2O4/c15-11-9(12(16)17)6-13-10(14-11)7-18-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15) |

| Standard InChI Key | HGFAMXXFTBIGOY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituents

The compound’s pyrimidine ring adopts a planar conformation, with the phenoxymethyl group (-CH2-O-C6H5) at position 2 introducing steric and electronic effects. The ketone at position 6 and carboxylic acid at position 5 contribute to its polarity and hydrogen-bonding capacity, critical for interactions in biological systems .

Molecular Formula and Weight

-

Molecular formula: C13H12N2O4

-

Molecular weight: 276.25 g/mol

-

IUPAC name: 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid

Key Functional Groups

-

Pyrimidinone ring: The 1,6-dihydropyrimidin-6-one scaffold provides a rigid framework for substituent positioning .

-

Phenoxymethyl group: Enhances lipophilicity and may participate in π-π stacking with aromatic residues in proteins .

-

Carboxylic acid: Improves water solubility and enables salt formation for pharmaceutical formulations .

Physicochemical Properties

-

Solubility: Moderate solubility in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid; limited solubility in non-polar solvents .

-

pKa: Estimated pKa values:

-

Carboxylic acid: ~2.5

-

Pyrimidinone NH: ~8.9

-

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

-

Condensation: Reaction of ethyl acetoacetate with phenoxymethylurea under acidic conditions to form the pyrimidine ring .

-

Hydrolysis: Alkaline hydrolysis of the ester intermediate to yield the carboxylic acid .

Representative Reaction Scheme

Structural Modifications for Enhanced Activity

Studies on analogs indicate that:

-

Ortho-substituted alkoxy groups on the phenyl ring improve antiallergic activity by facilitating hydrogen bonding with target proteins .

-

Methyl substituents at position 2 increase metabolic stability but reduce solubility .

Additional Therapeutic Applications

-

Antioxidant activity: The pyrimidinone scaffold scavenges free radicals in vitro (IC50: 12 µM in DPPH assay) .

-

Anticancer potential: Analogous compounds inhibit topoisomerase II (IC50: 8.7 µM) .

Comparative Analysis with Related Pyrimidine Derivatives

6-Oxo-2-[(2-Oxo-2-Phenylethyl)sulfanyl]-1,6-Dihydropyrimidine-5-Carboxylic Acid

-

Structural difference: Sulfanyl group replaces phenoxymethyl .

-

Activity: Lower antiallergic potency (ED50: 5.2 mg/kg) but improved metabolic stability .

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid

Future Research Directions

-

Structure-activity relationship (SAR) studies: Systematic variation of substituents at positions 2 and 5 to optimize potency and pharmacokinetics.

-

Formulation development: Explore prodrug strategies to enhance oral bioavailability.

-

Target identification: Elucidate molecular targets via proteomics and molecular docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume